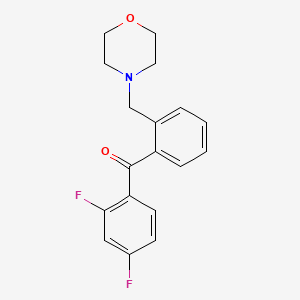

2,4-二氟-2'-吗啉甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,4-Difluoro-2'-morpholinomethyl benzophenone" is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar structures. For instance, the reaction of 2,4-dinitrofluorobenzene with morpholine is studied, which involves a nucleophilic aromatic substitution reaction that could be relevant to understanding the reactivity of the difluoro benzophenone compound with morpholine .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different benzophenone or benzazole derivatives. For example, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole is a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . This suggests that the synthesis of "2,4-Difluoro-2'-morpholinomethyl benzophenone" could also involve a multi-step reaction, possibly starting from a difluorobenzophenone precursor and then introducing the morpholinomethyl group through a suitable reaction.

Molecular Structure Analysis

The molecular structure of compounds similar to "2,4-Difluoro-2'-morpholinomethyl benzophenone" often features significant non-covalent interactions that influence their crystal packing. For instance, the crystal structure of a related compound, 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium tetrafluoridoborate, shows bifurcated N—H⋯(F,F) hydrogen bonds and π–π interactions that consolidate the packing . These interactions could also be expected in the difluoro benzophenone compound, affecting its stability and solid-state properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be influenced by the presence of functional groups and the overall molecular structure. The catalytic effects observed in the reaction of 2,4-dinitrofluorobenzene with morpholine indicate that the presence of electron-withdrawing groups, such as nitro groups, can enhance the sensitivity to base catalysis . This could imply that the difluoro groups in "2,4-Difluoro-2'-morpholinomethyl benzophenone" may also affect its reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2,4-Difluoro-2'-morpholinomethyl benzophenone" can be deduced from their behavior in different environments. For example, the catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in a micellar solution suggests that the presence of certain functional groups can enable interactions with metal ions and surfactants, which could be relevant for understanding the solubility and reactivity of the difluoro benzophenone compound in various media . Additionally, the sensitivity of benzoxazole derivatives to pH and metal cations indicates that the electronic properties of the fluorophenol moiety can significantly influence the compound's behavior in response to environmental changes .

科学研究应用

肿瘤细胞中的抗增殖活性:类似于 2,4-二氟-2'-吗啉甲基二苯甲酮的结构的二苯甲酮吗啉共轭类似物已被合成并评估了其对各种类型肿瘤细胞的抗增殖活性。这些化合物已证明具有通过细胞周期停滞和细胞凋亡等机制抑制癌症进展的能力 (Al‐Ghorbani 等人,2017 年)。

在生物有机化学和材料科学中的应用:与 2,4-二氟-2'-吗啉甲基二苯甲酮在结构上相关的二苯甲酮光致发光体已广泛用于生物有机化学和材料科学。它们独特的光化学性质使其能够应用于配体-蛋白质相互作用作图、蛋白质组分析、生物偶联和表面接枝 (Dormán 等人,2016 年)。

环境样品中二苯甲酮的吸附剂:MIL-101 等金属有机框架已用于从环境样品中提取二苯甲酮。这突出了与 2,4-二氟-2'-吗啉甲基二苯甲酮类似的化合物的环境和分析化学应用 (Li 等人,2015 年)。

杂化材料中的单链磁体行为:与 2,4-二氟-2'-吗啉甲基二苯甲酮相关的二苯甲酮-2,4'-二羧酸配体已用于创建表现出单链磁体行为的无机-有机杂化材料,展示了其在材料科学领域的潜力 (Hu 等人,2009 年)。

电化学还原和羧化:对 2,4-二氟-2'-吗啉甲基二苯甲酮所属的卤代二苯甲酮的电化学还原和羧化的研究提供了对有机合成中反应性和潜在应用的见解 (Isse 等人,2002 年)。

属性

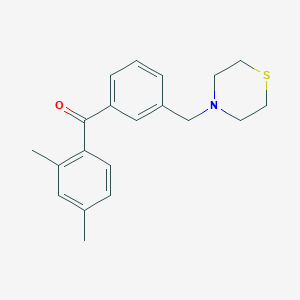

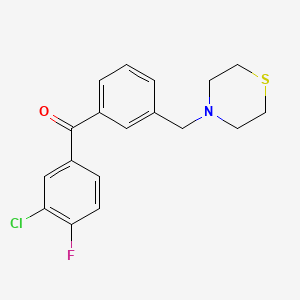

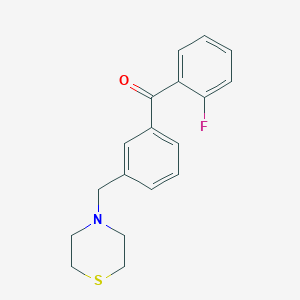

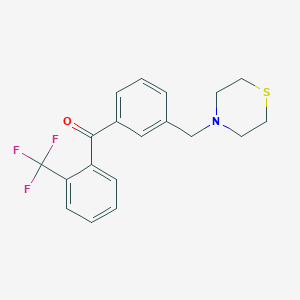

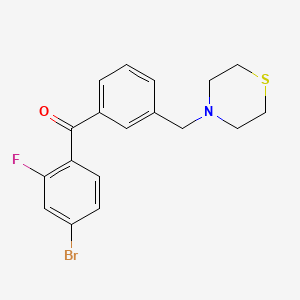

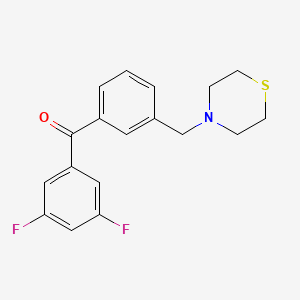

IUPAC Name |

(2,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFJTKCYMIOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643562 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-morpholinomethyl benzophenone | |

CAS RN |

898751-13-8 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)